molecular formula C8H11BFNO4 B572628 (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid CAS No. 1253575-61-9

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

Cat. No. B572628
CAS RN: 1253575-61-9
M. Wt: 214.987
InChI Key: WDEHUASTXYZYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C6H7BFNO3 . It is used in various chemical reactions and has a molecular weight of 170.94 .


Chemical Reactions Analysis

This compound can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 170.94 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used for studying protein function, interactions, and structure.

Separation Technologies

Boronic acids, including this compound, can be used in separation technologies . This can be particularly useful in the purification of biomolecules and other compounds.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . They can be used as building blocks in the synthesis of various drugs and therapeutic agents.

Catalytic Protodeboronation

This compound can potentially be used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis.

Organic Light-Emitting Devices

Heteroleptic (2-fluoro-3-pyridyl)arylborinic 8-oxyquinolinates, which can potentially be derived from this compound, have been studied for potential application in organic light-emitting devices .

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, a key step in the Suzuki–Miyaura coupling reaction . This reaction is facilitated by the presence of a base and a suitable palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is influenced by several environmental factors. For instance, the compound is typically handled under an inert atmosphere , and the reaction it participates in requires specific temperature conditions . Additionally, the compound must be protected from moisture to prevent hydrolysis .

properties

IUPAC Name

[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEHUASTXYZYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681693
Record name [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253575-61-9
Record name [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-6-(2-methoxyethoxy)pyridine (1.13 g, 6.60 mmol) in THF (5 mL) was cooled to −60° C. and treated with lithium diisopropylamide, 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene (4.95 mL, 9.90 mmol) (Aldrich) and stirred at −60° C. for 1 h. The mixture was then treated with triisopropyl borate (2.277 mL, 9.90 mmol) (Aldrich) and allowed to warm to RT over 30 min. It was then quenched by the addition of a saturated solution of ammonium chloride and stirred for 30 min. The reaction mixture was extracted with EtOAc (3×25 mL), dried over MgSO4, filtered and concentrated. Purification on the ISCO (12 g column, 5-100% EtOAc) gave a mixture of 2-fluoro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid (226 mg, 1.051 mmol, 15.92% yield) and 6-fluoro-2-(2-methoxyethoxy)pyridin-3-ylboronic acid as a semi-crystalline solid. m/z (ESI, +ve ion) 216.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane tetrahydrofuran ethylbenzene
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Quantity
2.277 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.